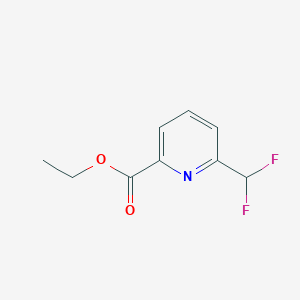

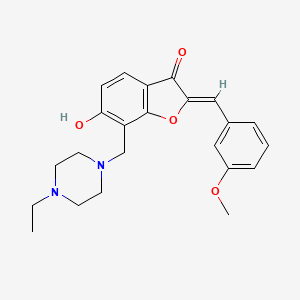

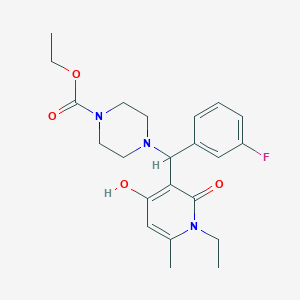

![molecular formula C20H16F3N3OS B2773361 2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 511299-95-9](/img/structure/B2773361.png)

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- The compound is a tetrasubstituted pyrimidine derivative containing a methyl phenyl sulfone group.

- Empirical Formula: C₁₁H₁₁N₃

- CAS Number: 15755-15-4

- Molecular Weight: 185.23 g/mol

Synthesis Analysis

- The compound can be synthesized from acyclic starting materials, including benzylidene acetones and ammonium thiocyanates.

- The synthesis involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines.

Molecular Structure Analysis

- The compound’s molecular structure consists of a pyrimidine ring with a methyl phenyl sulfone group attached.

- Confirmatory techniques include ¹H NMR , ¹³C NMR , and HRMS .

Chemical Reactions Analysis

- The compound exhibits moderate to excellent antiproliferative activity against human cancer cell lines.

- Further studies are needed to explore its mechanism of action, including effects on cell cycle, apoptosis, and migration inhibition.

Physical And Chemical Properties Analysis

- Yellow solid

- Melting point: 235.1–235.9 °C

- Solubility and other properties would require additional experimental data.

Aplicaciones Científicas De Investigación

Vibrational Spectroscopic Signatures and Molecular Interactions

Research into the vibrational spectroscopic signatures of similar compounds, utilizing techniques such as Raman and Fourier transform infrared spectroscopy, has provided insights into the geometric equilibrium, inter and intra-molecular hydrogen bond formations, and the harmonic vibrational wavenumbers. These studies reveal the importance of stereo-electronic interactions in the stability of these compounds, offering a basis for understanding their behavior in different environments. Natural bond orbital analysis, supported by vibrational spectral analysis, further substantiates the stability provided by these interactions, highlighting the role of hydrogen bonding in their structural configuration (Jenepha Mary et al., 2022).

Structural Elucidation and Antimicrobial Screening

The synthesis and structural elucidation of derivatives, incorporating the pyrimidine ring, have been extensively studied. These investigations have led to the development of compounds with varied substituents, demonstrating significant antimicrobial activities. Such studies underscore the potential of these compounds in contributing to the development of new antimicrobial agents, with the structure-activity relationships providing valuable insights for further optimizations (MahyavanshiJyotindra et al., 2011).

Synthesis and Crystal Structure Analysis

The synthesis of novel derivatives and the analysis of their crystal structures have been another area of focus. These studies not only provide detailed information on the molecular conformations and hydrogen bonding patterns but also highlight the versatility of the pyrimidine core in generating structurally diverse compounds. Crystallographic analysis, in particular, offers deep insights into the intermolecular interactions that contribute to the stability and reactivity of these compounds (Stolarczyk et al., 2018).

Potential Antiviral and Antitumor Activities

Research into the potential antiviral and antitumor activities of pyrimidine derivatives has shown promising results. These studies have explored the mechanisms by which these compounds interact with biological targets, offering potential pathways for the development of new therapeutic agents. The ability of these compounds to inhibit the replication of viruses and exhibit cytotoxicity against cancer cell lines underscores their potential in the development of new treatments for infectious diseases and cancer (Hafez & El-Gazzar, 2017).

Safety And Hazards

- The compound is classified as hazardous (GHS05, GHS07).

- Precautions include avoiding oral exposure and eye contact.

- Consult safety data sheets for detailed information.

Direcciones Futuras

- Investigate potential modifications to enhance efficacy and reduce toxicity.

- Explore its applicability in cancer therapy and drug development.

Please note that this analysis is based on available information, and further research may yield additional insights. For a more comprehensive review, consult relevant scientific literature12. If you have any specific questions or need further details, feel free to ask!

Propiedades

IUPAC Name |

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3OS/c1-13-10-17(14-6-3-2-4-7-14)26-19(24-13)28-12-18(27)25-16-9-5-8-15(11-16)20(21,22)23/h2-11H,12H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWAERDUZZXRIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]oxane-3,4,5-triol](/img/structure/B2773281.png)

![4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2773291.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773293.png)

![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2773297.png)